molecular formula C5H4F3NO2 B2959396 (3-(Trifluoromethyl)isoxazol-5-yl)methanol CAS No. 93498-41-0

(3-(Trifluoromethyl)isoxazol-5-yl)methanol

Cat. No. B2959396
CAS RN: 93498-41-0
M. Wt: 167.087
InChI Key: SDBWSJXWRRQFKC-UHFFFAOYSA-N
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Patent
US08729105B2

Procedure details

To a solution of hydroxylamine hydrochloride (0.694 g 0.010 mol, 1 equ) and 0.02 g sodium hydroxide in 25 mL methanol was added 5-(tert-butyldimethylsilyloxy)-1,1,1-trifluoropent-3-yn-2-one (2.66 g 0.010 mol, 1 equ) and the mixture was heated to reflux for 3 h. The reaction mixture was extracted with ethyl acetate and purified by chromatography on silica gel (50 g) using a gradient of heptane:ethyl acetate=9:1 to 1:1. to yield 0.524 g of the title compound as colorless oil, MS 167(M)+.
Quantity
0.694 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
5-(tert-butyldimethylsilyloxy)-1,1,1-trifluoropent-3-yn-2-one
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH-].[Na+].[Si]([O:13][CH2:14][C:15]#[C:16][C:17](=O)[C:18]([F:21])([F:20])[F:19])(C(C)(C)C)(C)C>CO>[F:19][C:18]([F:21])([F:20])[C:17]1[CH:16]=[C:15]([CH2:14][OH:13])[O:3][N:2]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.694 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.02 g
Type
reactant
Smiles
[OH-].[Na+]
Name
5-(tert-butyldimethylsilyloxy)-1,1,1-trifluoropent-3-yn-2-one
Quantity
2.66 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC#CC(C(F)(F)F)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (50 g)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NOC(=C1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.524 g
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.